molecular formula C9H17N3O3Si B14129483 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole CAS No. 89422-95-7

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole

Cat. No.: B14129483
CAS No.: 89422-95-7
M. Wt: 243.33 g/mol
InChI Key: JDLYLQKETMSPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole is a substituted imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

    Oxidation: The major product is typically an amino derivative of the imidazole.

    Reduction: The major product is an amino-substituted imidazole.

    Substitution: The major products depend on the nucleophile used but generally result in the replacement of the trimethylsilyl group with the nucleophile.

Scientific Research Applications

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .

Properties

CAS No.

89422-95-7

Molecular Formula

C9H17N3O3Si

Molecular Weight

243.33 g/mol

IUPAC Name

trimethyl-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]silane

InChI

InChI=1S/C9H17N3O3Si/c1-8-10-7-9(12(13)14)11(8)5-6-15-16(2,3)4/h7H,5-6H2,1-4H3

InChI Key

JDLYLQKETMSPJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CCO[Si](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.